molecular formula C7H5NO2S B1509119 [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde CAS No. 872714-69-7

[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde

Cat. No. B1509119
Key on ui cas rn: 872714-69-7
M. Wt: 167.19 g/mol
InChI Key: VTWJKEZCXALLKM-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

[1,3]oxathiolo[5,4-c]pyridine-6-methanol (0.92 g, 5.44 mmole) was treated with manganese (IV) oxide (3.83 g, 44 mmole) at RT in DCM (50 mL) to afford the aldehyde (567 mg, 62%) as a solid; MS (+ve ion electrospray) m/z 168 (MH+).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.83 g
Type
catalyst
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[C:7]([CH2:10][OH:11])[N:6]=[CH:5][C:4]=2[O:3][CH2:2]1>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[S:1]1[C:9]2[CH:8]=[C:7]([CH:10]=[O:11])[N:6]=[CH:5][C:4]=2[O:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
S1COC=2C=NC(=CC21)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.83 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1COC=2C=NC(=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 567 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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